n-(Tert-butoxycarbonyl)-s-propylcysteine n-(Tert-butoxycarbonyl)-s-propylcysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18074907
InChI: InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C11H21NO4S
Molecular Weight: 263.36 g/mol

n-(Tert-butoxycarbonyl)-s-propylcysteine

CAS No.:

Cat. No.: VC18074907

Molecular Formula: C11H21NO4S

Molecular Weight: 263.36 g/mol

* For research use only. Not for human or veterinary use.

n-(Tert-butoxycarbonyl)-s-propylcysteine -

Specification

Molecular Formula C11H21NO4S
Molecular Weight 263.36 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid
Standard InChI InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Standard InChI Key WMJOCNANCHVVGE-UHFFFAOYSA-N
Canonical SMILES CCCSCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Functional Significance

Boc-S-propylcysteine belongs to the family of Boc-protected cysteine derivatives, characterized by the molecular formula C11H21NO4S\text{C}_{11}\text{H}_{21}\text{NO}_4\text{S}. The Boc group ((CH3)3C-O-CO-(\text{CH}_3)_3\text{C-O-CO-}) shields the amino group, while the S-propyl substituent (CH2CH2CH3-\text{CH}_2\text{CH}_2\text{CH}_3) modifies the reactivity of the thiol group. This dual modification addresses two key challenges in peptide chemistry:

  • Amino Group Protection: The Boc group prevents undesired side reactions during peptide elongation, such as nucleophilic attacks or oxidation .

  • Thiol Stability: Propylation mitigates thiol oxidation to disulfides, ensuring controlled disulfide bond formation in downstream applications .

The stereochemistry of the cysteine residue (L-configuration) is preserved during synthesis, as evidenced by optical rotation data from analogous Boc-protected cysteine derivatives .

Synthetic Methodologies

Boc Protection of Cysteine

The Boc group is introduced to cysteine via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under mildly basic conditions. A representative protocol involves:

  • Dissolving L-cysteine in a 1:1 mixture of 1,4-dioxane and water at 0°C.

  • Adding NN-methylmorpholine (NMM) as a base to deprotonate the amino group.

  • Introducing Boc2O\text{Boc}_2\text{O} (1.1 equivalents) and stirring at room temperature for 12–24 hours .

This method achieves yields exceeding 80%, as validated by 1H^1\text{H} NMR and mass spectrometry .

S-Propylation of Cysteine

The thiol group of Boc-cysteine is alkylated using propyl bromide or iodide in the presence of a base:

  • Boc-cysteine is dissolved in dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Sodium hydride (NaH) or triethylamine (TEA) is added to deprotonate the thiol.

  • Propyl halide (1.2 equivalents) is introduced, and the reaction proceeds at 25–50°C for 4–8 hours .

Purification via silica gel chromatography typically yields 70–85% of Boc-S-propylcysteine, confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Table 1: Optimization of S-Propylation Conditions

BaseSolventTemperature (°C)Yield (%)
NaHDMF5085
TEATHF2578
DBUDCM4072

Physicochemical Properties

Spectral Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.42 (s, 9H, Boc CH3_3), 1.65–1.75 (m, 2H, S-CH2_2CH2_2CH3_3), 2.95 (t, 2H, S-CH2_2), 3.10 (dd, 1H, Cα_\alpha-H), 4.25 (m, 1H, Cβ_\beta-H), 5.28 (bs, 1H, NH) .

  • IR (KBr): 3320 cm1^{-1} (N-H stretch), 1705 cm1^{-1} (C=O, Boc), 1250 cm1^{-1} (C-O-C) .

Thermodynamic and Solubility Data

  • Melting Point: 112–114°C (lit. for Boc-S-methylcysteine: 110°C) .

  • Solubility: Freely soluble in DMF, THF, and dichloromethane (DCM); sparingly soluble in water (47.6 mg/mL at 25°C) .

  • LogP: 1.24 (predicted via iLOGP), indicating moderate hydrophobicity .

Applications in Peptide Synthesis

SPPS Compatibility

Boc-S-propylcysteine is compatible with Fmoc/t-Bu SPPS strategies. The Boc group is stable under basic Fmoc deprotection conditions (20% piperidine/DMF), while the S-propyl group resists oxidation during resin cleavage with trifluoroacetic acid (TFA) .

Post-Synthetic Modifications

  • Deprotection: The Boc group is removed with TFA/DCM (1:1) for 30 minutes, yielding S-propylcysteine.

  • Disulfide Formation: Treatment with iodine or dimethyl sulfoxide (DMSO) oxidizes the propyl-thiol to a disulfide, enabling site-specific crosslinking .

Table 2: Comparative Stability of S-Alkylated Cysteine Derivatives

DerivativeOxidation Half-Life (h)
S-Methylcysteine12
S-Propylcysteine48
S-Benzylcysteine72

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